molecular formula C12H15NO2 B5023073 N-(2-methoxyethyl)-3-phenylacrylamide

N-(2-methoxyethyl)-3-phenylacrylamide

Cat. No.: B5023073
M. Wt: 205.25 g/mol
InChI Key: CRUYFCDWMIKYSU-BQYQJAHWSA-N
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Description

N-(2-Methoxyethyl)-3-phenylacrylamide is an acrylamide derivative characterized by a phenyl group attached to the α,β-unsaturated carbonyl moiety and a 2-methoxyethyl substituent on the amide nitrogen. This compound belongs to a broader class of phenylacrylamides, which are studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and ion channel modulation properties .

Properties

IUPAC Name

(E)-N-(2-methoxyethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-10-9-13-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYFCDWMIKYSU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Activities

Compound Name Substituents (R1, R2) Biological Activity Source/Reference
N-(2-Methoxyethyl)-3-phenylacrylamide R1: -CH₂CH₂OCH₃; R2: -H Not explicitly reported Target compound
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide R1: -CH₂CH₂OCH₃; R2: -4-OH, 3-OCH₃ Anti-inflammatory (IC₅₀: <17.21 μM) Tibetan medicinal plants
N-[2-(4-Methoxyphenyl)ethyl]-3-phenylacrylamide R1: -CH₂CH₂(4-OCH₃Ph); R2: -H Anti-Toxoplasma gondii activity Cinnamic acid derivatives
(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide R1: -CH(CH₂Ph-morpholine); R2: -H KCNQ2 opener (oral bioavailability) Migraine model study
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide R1: -OCH₂CH₃; R2: -2-Cl, -6-CH₃ Physical properties reported Synthetic compound

Key Observations:

Anti-Inflammatory Activity: Hydroxyl and methoxy groups at specific positions (e.g., 4-hydroxy-3-methoxyphenyl) enhance anti-inflammatory potency. Compound 2 in Table 1 demonstrates significant activity (IC₅₀ <17.21 μM), attributed to electron-donating groups that improve binding to inflammatory targets .

Antimicrobial and Anti-Parasitic Effects: Analogues with electron-withdrawing groups (e.g., nitro, chloro) exhibit antimicrobial activity. The methoxyethyl group in the target compound may offer moderate activity, but nitro or halide substituents could enhance efficacy.

Ion Channel Modulation :

  • The morpholine-substituted analogue (Table 1, Row 4) acts as a KCNQ2 potassium channel opener with oral bioavailability. The morpholine ring likely improves blood-brain barrier penetration and target specificity .
  • The target compound’s methoxyethyl group may limit similar pharmacokinetic advantages.

Table 2: Physicochemical Properties of Selected Analogues

Compound Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound Not reported Not reported Likely polar aprotic solvents
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide 386.5 (predicted) 1.197 Low water solubility
N-[2-(4-Methoxyphenyl)ethyl]-3-phenylacrylamide Not reported Not reported Moderate lipid solubility
  • Methoxy vs. Ethoxy Groups : Ethoxy substituents (as in Table 2, Row 2) increase hydrophobicity compared to methoxy groups, affecting membrane permeability .
  • Chloro and Methyl Substituents : These groups enhance thermal stability and alter electronic properties, as seen in the higher boiling point of the chloro-methyl analogue .

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